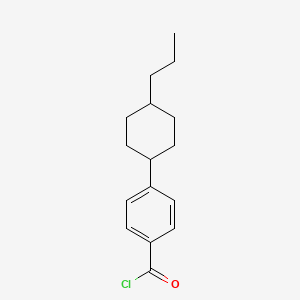

4-(trans-4-Propylcyclohexyl)benzoyl chloride

Description

BenchChem offers high-quality 4-(trans-4-Propylcyclohexyl)benzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(trans-4-Propylcyclohexyl)benzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-propylcyclohexyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClO/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h8-13H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEABBNGVFWXEJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90507336 | |

| Record name | 4-(4-Propylcyclohexyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81005-00-7 | |

| Record name | 4-(4-Propylcyclohexyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Role of 4-(trans-4-Propylcyclohexyl)benzoyl Chloride in Liquid Crystal Synthesis

Abstract

This technical guide provides a comprehensive examination of 4-(trans-4-propylcyclohexyl)benzoyl chloride, a pivotal precursor in the synthesis of high-performance calamitic (rod-like) liquid crystals. We will explore the synthesis of this key intermediate, detail its fundamental role in forming ester-based mesogens, and explain the profound impact of its unique molecular architecture on the final properties of liquid crystal materials. This document is intended for researchers and professionals in materials science and drug development, offering both theoretical grounding and practical, field-proven experimental protocols.

Introduction: The Architectural Significance of a Core Building Block

Liquid crystals (LCs) represent a unique state of matter, possessing the fluidity of liquids while maintaining the long-range orientational order of crystalline solids.[1][2] This anisotropy in molecular arrangement gives rise to remarkable optical and dielectric properties, which form the basis for modern display technologies (LCDs), spatial light modulators, and advanced sensor applications.[3]

The majority of materials used in these applications are thermotropic, calamitic LCs, characterized by their elongated, rod-like molecular shape.[1] The performance of these materials—properties such as the temperature range of the liquid crystal phase (mesophase), viscosity, birefringence, and dielectric anisotropy—is a direct consequence of their molecular structure. A typical calamitic mesogen consists of three key components:

-

A rigid core, often comprising linked phenyl or cyclohexyl rings.

-

One or more flexible terminal alkyl chains.

-

A polar group that can influence the dielectric properties.

Within this framework, 4-(trans-4-propylcyclohexyl)benzoyl chloride emerges as a superior building block. Its structure masterfully combines a rigid aromatic benzoyl group with a non-aromatic, yet conformationally rigid, trans-cyclohexyl ring. This specific combination is critical; the trans configuration ensures a linear, elongated molecular shape essential for forming stable mesophases, while the saturated cyclohexyl moiety helps to lower viscosity and melting points compared to purely aromatic analogues. The terminal propyl group provides a necessary flexible tail. As an acid chloride, this molecule is an activated precursor, primed for facile incorporation into larger, more complex liquid crystal structures.

Synthesis of the Precursor: From Acid to Activated Chloride

The utility of 4-(trans-4-propylcyclohexyl)benzoyl chloride begins with its synthesis, a multi-step process that requires precise control over stereochemistry to isolate the desired trans isomer.

Step 1: Synthesis of 4-(trans-4-Propylcyclohexyl)benzoic Acid

The carboxylic acid is the immediate precursor to the acid chloride. A common and effective route involves the hydrogenation of a 4-alkyl-benzoic acid derivative, followed by an isomerization step to enrich the thermodynamically more stable trans isomer.[4] The cis isomer, being bent, disrupts the linear geometry required for liquid crystallinity and must be minimized.

The process often utilizes a ruthenium-on-carbon (Ru/C) catalyst for the hydrogenation of the benzene ring.[4] Following this, the resulting mixture of cis and trans isomers is subjected to an isomerization reaction, typically by heating with a strong base like potassium hydroxide, which drives the equilibrium towards the desired linear trans product with purities often exceeding 98%.[4]

Step 2: Conversion to 4-(trans-4-Propylcyclohexyl)benzoyl Chloride

To activate the carboxylic acid for ester synthesis, it is converted into the highly reactive acyl chloride. This is a standard and efficient transformation in organic synthesis.

The reaction is typically performed by refluxing the carboxylic acid with an excess of thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF).[5] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps drive the reaction to completion. The excess thionyl chloride can be removed by distillation, leaving the crude acid chloride ready for the subsequent esterification step.

Core Application: Esterification for Liquid Crystal Synthesis

The primary and most crucial role of 4-(trans-4-propylcyclohexyl)benzoyl chloride is as an acylating agent in the synthesis of ester-based liquid crystals. The ester linkage is a common and highly effective functional group for connecting different rigid molecular fragments to build the final mesogenic structure.

The Esterification Mechanism: A Cornerstone Reaction

The synthesis of liquid crystal esters from an acyl chloride and a phenol is a classic example of nucleophilic acyl substitution, often conducted under Schotten-Baumann conditions.[6]

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the phenol attacks the electrophilic carbonyl carbon of the acid chloride.

-

Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

-

Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.

-

Deprotonation: A base, typically pyridine or triethylamine, removes the proton from the phenolic oxygen, neutralizing the generated HCl and regenerating the catalyst if one is used.[5]

The use of a base like pyridine is advantageous as it not only neutralizes the HCl byproduct but can also act as a nucleophilic catalyst, further accelerating the reaction.[5]

Structural Impact and Property Tuning

This esterification reaction is the key step where the final liquid crystal molecule is assembled. By carefully selecting the phenolic or alcoholic coupling partner, a scientist can precisely tune the final properties of the material. The 4-(trans-4-propylcyclohexyl)benzoyl chloride moiety provides a constant core structure, while the other half of the molecule introduces the desired variable characteristics.

For instance, reacting the acid chloride with 4'-hydroxy-4-cyanobiphenyl results in a liquid crystal with a very high clearing point (the temperature at which it transitions from the nematic phase to an isotropic liquid) and strong positive dielectric anisotropy, due to the highly polar cyano (-C≡N) group.[5] Such materials are essential components in twisted nematic (TN) displays.

| Coupling Partner (Phenol) | Resulting Liquid Crystal Structure | Key Properties & Application |

| 4-Propylphenol | Benzoic acid, 4-(trans-4-propylcyclohexyl)-, 4-propylphenyl ester | Low viscosity, wide nematic range. Used as a base component in LC mixtures.[7] |

| 4-Cyanophenol | 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate | High positive dielectric anisotropy. Core component for TN-LCDs. |

| 4'-Hydroxy-4-cyanobiphenyl | 4-(trans-4'-propylcyclohexyl)benzoic acid 4"'-cyano-4"-biphenylyl ester | Very high clearing point (~280°C or higher), high thermal stability. For high-performance displays.[5] |

| 4-(trans-4-Propylcyclohexyl)phenol | Bis[4-(trans-4-propylcyclohexyl)]benzoate | High birefringence, low viscosity. Useful in advanced optical applications. |

Table 1: Examples of liquid crystals synthesized from 4-(trans-4-propylcyclohexyl)benzoyl chloride and their characteristic properties.

Experimental Protocol: Synthesis of a High-Performance Nematic LC

This section provides a validated, step-by-step protocol for the synthesis of 4-(trans-4'-propylcyclohexyl)benzoic acid 4"'-cyano-4"-biphenylyl ester, a representative high-temperature liquid crystal.[5]

Materials and Reagents

-

4-(trans-4-Propylcyclohexyl)benzoyl chloride

-

4-Hydroxy-4'-cyanobiphenyl

-

Anhydrous Pyridine (distilled and stored over molecular sieves)

-

Anhydrous Toluene

-

Hydrochloric Acid (10% aqueous solution)

-

Deionized Water

-

Anhydrous Magnesium Sulfate

-

Ethanol (for recrystallization)

Step-by-Step Procedure

-

Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve 1.0 equivalent of 4-hydroxy-4'-cyanobiphenyl in anhydrous pyridine.

-

Addition of Acid Chloride: Cool the solution to 0°C. Dissolve 1.05 equivalents of 4-(trans-4-propylcyclohexyl)benzoyl chloride in a minimal amount of anhydrous toluene and add it to the dropping funnel. Add the acid chloride solution dropwise to the stirred pyridine solution over 30 minutes, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight (12-18 hours).

-

Work-up: Pour the reaction mixture into an excess of cold 10% hydrochloric acid to neutralize the pyridine and precipitate the crude product.

-

Purification: Collect the solid by vacuum filtration. Wash thoroughly with deionized water until the filtrate is neutral.

-

Recrystallization: Purify the crude solid by recrystallizing from a suitable solvent, such as a toluene/ethanol mixture. The pure product should be collected as white crystals.

-

Characterization: Dry the final product under vacuum. Determine the yield and characterize the material by measuring its melting point and nematic-to-isotropic transition (clearing) point using differential scanning calorimetry (DSC) or a hot-stage polarizing microscope. Confirm the structure using ¹H NMR and FTIR spectroscopy.

Conclusion

4-(trans-4-Propylcyclohexyl)benzoyl chloride is far more than a simple chemical intermediate; it is a foundational component that imparts desirable physical properties to a wide range of liquid crystal materials. Its carefully designed structure, featuring a blend of aromatic and aliphatic rigidity, provides the ideal scaffold for building elongated molecules. The high reactivity of the acid chloride function allows for its efficient incorporation into ester-based systems, enabling the synthesis of thermally stable liquid crystals with tailored dielectric and optical properties. A thorough understanding of its synthesis and reactivity is therefore essential for any scientist or researcher aiming to design and develop next-generation liquid crystal materials for advanced applications.

References

- Demus, D., et al. (Assignee: Merck Patent GmbH). (1982). 4-(Trans-4'-alkylcyclohexyl)benzoic acid 4"'-cyano-4"-biphenylyl esters and liquid crystal compositions containing them.

-

Arborpharmchem. CAS 65355-29-5 4-(trans-4-Propylcyclohexyl)benzoic Acid. Arborpharmtech. [Link]

- Li, J., et al. (Assignee: Shijiazhuang Huarong Pharmaceutical Co Ltd). (2005). Synthesis of trans-4-alkyl cyclohexyl formic acid.

-

U.S. Environmental Protection Agency. Benzoic acid, 4-(trans-4-propylcyclohexyl)-, 4-propylphenyl ester Env. Fate/Transport. [Link]

-

Kim, J-H., et al. (2021). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. MDPI. [Link]

-

University of Colorado Boulder. (2014). Synthesis of Liquid Crystals. [Link]

-

Chemistry LibreTexts. (2023). Other Reactions of Phenol. [Link]

-

Clark, J. (2023). some more reactions of phenol. Chemguide. [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. colorado.edu [colorado.edu]

- 3. EP0062470A1 - Liquid crystal benzene derivatives - Google Patents [patents.google.com]

- 4. CN1239460C - Synthesis of trans-4-alkyl cyclohexyl formic acid - Google Patents [patents.google.com]

- 5. EP0044646A1 - 4-(Trans-4'-alkylcyclohexyl)benzoic acid 4"'-cyano-4"-biphenylyl esters and liquid crystal compositions containing them - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CompTox Chemicals Dashboard [comptox.epa.gov]

Technical Guide: Mechanistic Dynamics of Cyclohexyl-Substituted Benzoyl Chlorides

Topic: Basic Reaction Mechanisms of Cyclohexyl-Substituted Benzoyl Chlorides Format: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclohexyl-substituted benzoyl chlorides represent a unique class of electrophiles in organic synthesis. Unlike simple benzoyl chloride, the presence of the cyclohexyl moiety introduces a duality of physicochemical effects: a weak electron-donating inductive effect (+I) and potentially significant steric hindrance depending on regiochemistry (ortho, meta, or para).

This guide provides a granular analysis of the reaction mechanisms governing these species, specifically focusing on Nucleophilic Acyl Substitution (NAS) and Friedel-Crafts acylation. It is designed to assist medicinal chemists in optimizing cross-coupling yields and modulating reactivity profiles for drug intermediate synthesis.

Structural & Reactivity Profile

The Electronic-Steric Matrix

The reactivity of the acyl chloride group (-COCl) is dictated by the electrophilicity of the carbonyl carbon. The cyclohexyl group modifies this through two distinct vectors:

-

Electronic Effect (+I): The cyclohexyl group is an alkyl substituent. Through induction, it donates electron density into the benzene ring.

-

Consequence: This slightly reduces the partial positive charge (

) on the carbonyl carbon compared to unsubstituted benzoyl chloride, theoretically lowering reactivity toward weak nucleophiles.

-

-

Steric Effect (

): The cyclohexane ring exists predominantly in a chair conformation, occupying significant spatial volume.-

Para/Meta: Minimal impact on the reaction center.

-

Ortho: The "Ortho Effect" is profound. The bulky cyclohexyl group blocks the Bürgi-Dunitz trajectory (107° approach angle) required for nucleophilic attack.

-

Comparative Reactivity Data

The following table summarizes the predicted relative reactivity based on Hammett substituent constants (

| Substituent Position | Electronic Effect ( | Steric Hindrance | Predicted | Primary Synthetic Challenge |

| Unsubstituted (H) | 0.00 | None | 1.0 (Reference) | Volatility/Hydrolytic Instability |

| Para-Cyclohexyl | -0.15 (approx. alkyl) | Negligible | ~0.8 - 0.9 | Solubility in polar media |

| Ortho-Cyclohexyl | -0.15 (approx. alkyl) | High | < 0.1 | Slow kinetics; requires forcing conditions |

Core Mechanism: Nucleophilic Acyl Substitution (NAS)

The primary utility of cyclohexyl-substituted benzoyl chlorides lies in amide and ester formation. The mechanism follows an addition-elimination pathway, passing through a tetrahedral intermediate.

Mechanistic Pathway

-

Nucleophilic Attack: The nucleophile (amine/alcohol) attacks the carbonyl carbon.[1]

-

Tetrahedral Intermediate: formation of a transient alkoxide (

hybridized). -

Elimination: The lone pair on the oxygen reforms the

-bond, expelling the chloride ion (a good leaving group). -

Deprotonation: A base scavenger removes the proton to generate the neutral product.

Visualization: NAS Mechanism

The following diagram illustrates the critical transition states and the role of the base catalyst.

Caption: Figure 1. Addition-Elimination pathway. For ortho-cyclohexyl variants, the energy barrier at TS1 increases significantly due to steric blocking.

Friedel-Crafts Acylation

In drug discovery, these chlorides are often used to append the cyclohexyl-phenyl motif onto other aromatic cores (e.g., forming diaryl ketones).

Mechanism: Acylium Ion Formation

Unlike NAS, this reaction relies on the formation of a discrete electrophile: the acylium ion.

-

Activation: Lewis acid (

) abstracts the chloride. -

Resonance Stabilization: The resulting cation

is linear.-

Note: The linearity of the acylium ion minimizes the steric penalty of the ortho-cyclohexyl group during the formation step, making Friedel-Crafts often more successful than NAS for sterically congested substrates.

-

Experimental Protocols

Protocol A: Aminolysis (Schotten-Baumann Conditions)

Best for: Synthesis of Amides from Para/Meta-cyclohexyl benzoyl chlorides.

Reagents:

-

Substrate: 4-cyclohexylbenzoyl chloride (1.0 eq)

-

Nucleophile: Primary/Secondary Amine (1.1 eq)

-

Base: 10% NaOH (aq) or Pyridine

-

Solvent: DCM or THF (biphasic if using NaOH)

Workflow:

-

Preparation: Dissolve amine in DCM. If using aqueous base, add 10% NaOH solution to create a biphasic mixture.

-

Addition: Cool mixture to 0°C. Add acid chloride dropwise over 15 minutes.

-

Critical Control: Exotherm management is vital to prevent hydrolysis.

-

-

Reaction: Warm to RT and stir for 2–4 hours.

-

Quench/Workup: Separate phases. Wash organic layer with 1M HCl (to remove unreacted amine) and Brine. Dry over

.

Protocol B: "Forcing" Conditions for Ortho-Substituted Analogs

Best for: 2-cyclohexylbenzoyl chloride where standard conditions yield <20%.

Rationale: The steric bulk requires higher temperatures and a non-nucleophilic base that won't compete for the electrophile.

Workflow:

-

Solvent Switch: Use Toluene or 1,2-Dichloroethane (higher boiling point).

-

Base: Use

(3.0 eq) or DIPEA. Avoid pyridine if side-reactions occur. -

Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine).

-

Heat: Reflux (80–110°C) for 12–24 hours.

Optimization Logic Flow

Use the following decision tree to select the correct protocol.

Caption: Figure 2. Decision matrix for protocol selection based on regiochemistry.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. (Data on alkyl group electronic effects).

-

Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the rates of solvolysis of benzoyl chloride and derivatives. Journal of Physical Organic Chemistry. (Kinetic data on benzoyl chloride hydrolysis).

-

Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Friedel-Crafts Acylation Mechanisms).[2][10][11][12][13]

-

Neuvonen, H. (1987). Kinetics of the neutral hydrolysis of substituted benzoyl chlorides. Journal of the Chemical Society, Perkin Transactions 2. (Substituent effects on hydrolysis rates).

Sources

- 1. What compounds are formed from the reaction of benzoyl chloride w... | Study Prep in Pearson+ [pearson.com]

- 2. Write the mechanism for each of the following reactions: b. the r... | Study Prep in Pearson+ [pearson.com]

- 3. quora.com [quora.com]

- 4. brainly.com [brainly.com]

- 5. byjus.com [byjus.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. byjus.com [byjus.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scholarworks.uni.edu [scholarworks.uni.edu]

- 10. Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. - CHEMSOLVE.NET [chemizi.blogspot.com]

- 11. mdpi.com [mdpi.com]

- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 13. nbinno.com [nbinno.com]

Solubility profile of 4-(trans-4-Propylcyclohexyl)benzoyl chloride in organic solvents

An In-depth Technical Guide to the Solubility Profile of 4-(trans-4-Propylcyclohexyl)benzoyl Chloride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(trans-4-propylcyclohexyl)benzoyl chloride, a key intermediate in various synthetic applications. In the absence of extensive published quantitative solubility data for this specific molecule, this document outlines a robust framework for its determination. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, present a qualitative solubility profile extrapolated from the known behavior of related acyl chlorides, and provide detailed, field-proven experimental protocols for accurate quantitative solubility assessment. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in organic media for process optimization, reaction design, and formulation development.

Introduction: Understanding the Compound

4-(trans-4-Propylcyclohexyl)benzoyl chloride is a bifunctional organic molecule featuring a bulky, nonpolar trans-propylcyclohexyl group and a reactive benzoyl chloride moiety. This unique structure dictates its physical and chemical properties, including its solubility profile. The nonpolar aliphatic ring system suggests good solubility in nonpolar organic solvents, while the polar and highly reactive acyl chloride group introduces complexities, particularly with protic solvents.

Acyl chlorides, as a class, are known for their high reactivity, especially towards nucleophiles.[1] They are readily soluble in a range of aprotic organic solvents but will react with protic solvents such as water and alcohols.[2] This reactivity is a critical consideration in any solubility determination study.

Theoretical Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." The molecular structure of 4-(trans-4-propylcyclohexyl)benzoyl chloride provides clear indicators of its expected solubility:

-

Nonpolar Character: The trans-4-propylcyclohexyl group is a significant contributor to the molecule's nonpolar nature. This large, saturated aliphatic ring system will favor interactions with nonpolar and weakly polar aprotic solvents through van der Waals forces.

-

Polar Character: The benzoyl chloride group (-COCl) introduces polarity. The carbon-oxygen double bond and the carbon-chlorine bond are polarized, creating a dipole moment. This allows for dipole-dipole interactions with polar aprotic solvents.

-

Reactivity: The primary chemical consideration is the reactivity of the acyl chloride functional group. It will readily react with any protic solvents (e.g., water, alcohols, primary/secondary amines) in an addition-elimination reaction.[3] This is not a dissolution process but a chemical transformation, leading to the formation of the corresponding carboxylic acid, ester, or amide.[1]

Based on these structural features, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of 4-(trans-4-Propylcyclohexyl)benzoyl Chloride

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexanes, Toluene, Benzene | High | The large nonpolar moiety will interact favorably with these solvents. |

| Polar Aprotic | Dichloromethane (DCM), Diethyl Ether, Tetrahydrofuran (THF), Acetonitrile (ACN), N,N-Dimethylformamide (DMF) | Moderate to High | The polar benzoyl chloride group will interact with the polar aprotic solvents, while the nonpolar part remains well-solvated. |

| Protic | Water, Methanol, Ethanol | Reactive | The acyl chloride will undergo solvolysis, reacting with the solvent rather than dissolving.[2] |

Experimental Determination of Solubility: A Validated Protocol

Due to the reactive nature of 4-(trans-4-propylcyclohexyl)benzoyl chloride, a meticulous experimental approach is required to obtain accurate and reproducible solubility data. The following protocol is based on the equilibrium solubility (shake-flask) method, adapted for a moisture-sensitive compound.

Pre-Experimental Preparations: Ensuring Integrity

The success of this protocol hinges on the rigorous exclusion of moisture.

-

Glassware: All glassware must be oven-dried at >120°C for at least 4 hours and cooled in a desiccator over a strong desiccant (e.g., P₂O₅ or Drierite®) immediately before use.

-

Solvents: Anhydrous solvents (moisture content < 50 ppm) are mandatory. It is recommended to use freshly opened bottles of anhydrous solvents or solvents dispensed from a solvent purification system.

-

Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Step-by-Step Experimental Workflow

The following workflow outlines the process for determining the equilibrium solubility of the target compound in a chosen anhydrous aprotic solvent.

Figure 1: Experimental workflow for solubility determination.

-

Sample Preparation: Under an inert atmosphere, add an excess amount of 4-(trans-4-propylcyclohexyl)benzoyl chloride to a tared, dry vial. The excess is crucial to ensure that equilibrium with the solid phase is achieved.

-

Solvent Addition: Add a precise volume of the chosen anhydrous organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or on a magnetic stir plate. Agitate the slurry at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle completely. This can be accelerated by centrifugation.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a gas-tight syringe. Immediately filter the solution through a 0.22 µm PTFE syringe filter to remove any suspended microparticles. This step must be performed quickly to minimize solvent evaporation.

-

Dilution: Accurately dilute the filtered saturated solution with the same anhydrous solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of the dissolved solid.

Analytical Quantification

Accurate quantification of the dissolved 4-(trans-4-propylcyclohexyl)benzoyl chloride is critical. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method.

HPLC Method Development Considerations

-

Derivatization for Analysis: Due to the high reactivity of the acyl chloride, direct analysis can be challenging and may lead to on-column reactions. A more robust approach is to derivatize the acyl chloride prior to analysis. A common method is to react the sample with a nucleophile, such as an amine or an alcohol, to form a stable amide or ester.[4] This derivatization should be rapid and quantitative. A patent describes the use of nitrophenylhydrazine for derivatizing acyl chlorides for HPLC analysis.[5]

-

Chromatographic Conditions: A reversed-phase C18 column is typically effective. The mobile phase would likely consist of a mixture of acetonitrile and water or methanol and water.[6]

-

Calibration: A calibration curve must be prepared using accurately weighed standards of 4-(trans-4-propylcyclohexyl)benzoyl chloride that have undergone the same derivatization procedure as the samples.

Figure 2: Analytical workflow for quantification.

Safety and Handling

As with all acyl chlorides, 4-(trans-4-propylcyclohexyl)benzoyl chloride must be handled with extreme care in a well-ventilated chemical fume hood.[7]

-

Hazards: It is expected to be corrosive and cause severe skin burns and eye damage.[8] It is also a lachrymator, meaning it will cause irritation and tearing of the eyes.[9] Inhalation of vapors is toxic.[8]

-

Moisture Sensitivity: The compound is moisture-sensitive and will react with water, including atmospheric moisture, to produce hydrochloric acid gas.[2][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

Conclusion

References

-

BYJU'S. (2022, February 8). Acid Chloride. [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoyl chloride (CAS 98-88-4). [Link]

-

Chemguide. (2015, December). an introduction to acyl chlorides (acid chlorides). [Link]

- Google Patents. (2017).

-

Journal of Liquid Chromatography & Related Technologies. (2003). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode. [Link]

-

PENTA. (2025, March 26). Benzoyl chloride - SAFETY DATA SHEET. [Link]

-

Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. [Link]

-

Study.com. (n.d.). Acid Chloride | Uses, Formation & Reaction. [Link]

-

Tuttee. (2021, July 19). AS/A-Level Chemistry - Acyl Chloride. [Link]

- Vertex AI Search. (n.d.). Diphenylchloromethane acyl chloride - Solubility of Things.

-

Wikipedia. (n.d.). Benzoyl chloride. [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. savemyexams.com [savemyexams.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]

- 6. academic.oup.com [academic.oup.com]

- 7. fishersci.com [fishersci.com]

- 8. pentachemicals.eu [pentachemicals.eu]

- 9. fishersci.com [fishersci.com]

- 10. Benzoyl chloride - Wikipedia [en.wikipedia.org]

Thermodynamic Properties and Activation Workflows of 4-(trans-4-Propylcyclohexyl)benzoyl Chloride Intermediates

Executive Summary

The synthesis of advanced nematic liquid crystals (NLCs) and active pharmaceutical ingredients (APIs) relies heavily on the thermodynamic stability and geometric linearity of their mesogenic cores. 4-(trans-4-Propylcyclohexyl)benzoic acid and its activated acyl chloride derivative are paramount intermediates in this domain[1]. As a Senior Application Scientist, understanding the thermodynamic driving forces—from phase transition profiling of the precursor to the entropy-driven activation of the acid chloride—is critical for designing scalable, high-yield synthetic workflows. This guide deconstructs the physicochemical properties, causality behind reagent selection, and self-validating experimental protocols required to master this chemical space.

Thermodynamic Profiling of the Precursor Core

Before chemical activation, the precursor—4-(trans-4-propylcyclohexyl)benzoic acid (CAS 65355-29-5)—must be evaluated for its thermodynamic phase transitions.

Structure-Property Causality: The trans-stereochemistry of the 1,4-cyclohexyl ring is non-negotiable. The equatorial-equatorial substitution forces the molecule into a rigid, linear conformation. This linearity allows the molecules to pack densely, maximizing intermolecular van der Waals dispersion forces[2]. This dense packing stabilizes the mesophase, ensuring that the transition from the crystalline solid phase to the nematic liquid crystal phase occurs at elevated, predictable temperatures, while simultaneously maintaining low rotational viscosity in the final electro-optical formulations[3].

Differential Scanning Calorimetry (DSC) serves as the gold standard for mapping these transitions, providing a self-validating thermal profile before synthetic downstreaming[2].

Quantitative Data Summary

The baseline thermodynamic and physicochemical properties of the precursor are summarized below to establish the operational parameters for subsequent reactions[1].

| Property | Value | Method / Significance |

| Molecular Formula | C₁₆H₂₂O₂ | Base mesogenic core |

| Molecular Weight | 246.34 g/mol | Stoichiometric basis |

| Density | ~1.038 g/cm³ | Volumetric reactor scaling |

| LogP | 4.46 | High lipophilicity; dictates solvent choice (DCM/Toluene) |

| Phase Transition (Solid → Nematic) | Analyzed via DSC | Defines the lower bound of the clearing point |

| Purity Standard | ≥ 98.0% | Critical to prevent phase-separation in LC mixtures |

Activation Thermodynamics: Conversion to the Acid Chloride

The conversion of the stable carboxylic acid to the highly reactive 4-(trans-4-propylcyclohexyl)benzoyl chloride is fundamentally driven by entropy.

Mechanistic Causality: Utilizing thionyl chloride (SOCl₂), the reaction transforms one mole of solid precursor and one mole of liquid reagent into one mole of liquid product alongside two moles of gas (SO₂ and HCl). According to the Gibbs free energy equation (

To overcome the initial kinetic activation barrier (

Self-Validating Experimental Protocol: Acid Chloride Synthesis

This protocol incorporates built-in validation checkpoints to ensure reaction integrity.

-

Setup: In a flame-dried, 500 mL two-neck round-bottom flask equipped with a reflux condenser and a gas scrubber (to neutralize SO₂/HCl), add 50.0 g (0.203 mol) of 4-(trans-4-propylcyclohexyl)benzoic acid.

-

Reagent Addition: Suspend the acid in 150 mL of anhydrous dichloromethane (DCM). Add 36.2 g (0.305 mol, 1.5 eq) of thionyl chloride dropwise at room temperature.

-

Catalysis: Inject 0.5 mL of anhydrous DMF.

-

Validation Checkpoint: Immediate, vigorous bubbling must be observed. This confirms the formation of the Vilsmeier-Haack complex and the onset of entropy-driven gas evolution.

-

-

Reflux: Heat the mixture to 45°C (DCM reflux) for 4 hours.

-

In-Process Control (IPC): Remove a 0.1 mL aliquot, quench it in 1 mL of anhydrous methanol, and analyze via TLC (Hexanes/EtOAc 9:1).

-

Validation Checkpoint: The complete disappearance of the baseline acid spot and the appearance of a high-Rf methyl ester spot confirms full conversion. Alternatively, FT-IR can be used to observe the shift from the broad -OH stretch (~3000 cm⁻¹) to the sharp acyl chloride C=O stretch (~1775 cm⁻¹).

-

-

Isolation: Concentrate the mixture under reduced pressure to remove DCM and unreacted SOCl₂. The resulting 4-(trans-4-propylcyclohexyl)benzoyl chloride is a highly reactive, moisture-sensitive intermediate that must be used immediately in the next step or stored strictly under argon.

Downstream Esterification: The Thermodynamic Sink

The subsequent reaction of the acid chloride with a fluorinated phenol (e.g., 4-fluorophenol) forms the final mesogenic ester[2]. Employing 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst forms an acylpyridinium intermediate, which is kinetically more susceptible to nucleophilic attack by the phenol than the acid chloride itself. The formation of the highly stable ester bond acts as the thermodynamic sink of the entire synthetic sequence, finalizing the liquid crystal building block[3].

Mechanistic Workflows & Thermodynamic Pathways

Thermodynamic activation and downstream esterification workflow of the mesogenic core.

Free energy profile detailing the thermodynamic sink of the mesogenic ester.

References

- Title: DE4333837B4 - 4-fluorobenzenes and their use in liquid-crystal mixtures Source: Google Patents URL

- Title: KR100354582B1 - Fluorine-substituted liquid crystal compounds, liquid crystal compositions and liquid crystal display elements Source: Google Patents URL

Sources

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. DE4333837B4 - 4-fluorobenzenes and their use in liquid-crystal mixtures - Google Patents [patents.google.com]

- 3. KR100354582B1 - Fluorine-substituted liquid crystal compounds, liquid crystal compositions and liquid crystal display elements - Google Patents [patents.google.com]

Literature review on 4-(trans-4-Propylcyclohexyl)benzoyl chloride applications

Executive Summary

This technical guide profiles 4-(trans-4-Propylcyclohexyl)benzoyl chloride , a critical acylating agent in the synthesis of nematic liquid crystals (LCs). Belonging to the phenylcyclohexane (PCH) class, this intermediate is prized for its ability to impart low viscosity and high optical anisotropy (

Unlike standard benzoyl chlorides, the presence of the trans-cyclohexyl moiety rigidly extends the molecular core, a geometric necessity for stable nematic phases.[1] This guide details its generation from the parent acid, its primary application in synthesizing phenyl benzoate mesogens, and its handling protocols in high-purity manufacturing environments.[1]

Chemical Profile & Specifications

The compound is an acyl chloride derivative of 4-(trans-4-propylcyclohexyl)benzoic acid. It serves as a highly reactive electrophile, primarily used to couple with phenols or alcohols to form the rigid ester linkage characteristic of many LC mixtures.[1]

| Parameter | Technical Specification |

| Chemical Name | 4-(trans-4-Propylcyclohexyl)benzoyl chloride |

| Parent Acid CAS | 65355-29-5 (Reference for precursor) |

| Molecular Formula | |

| Molecular Weight | 264.79 g/mol |

| Core Structure | Phenyl ring linked to a trans-cyclohexyl ring; Acyl chloride terminus |

| Physical State | Low-melting solid or viscous liquid (dependent on purity/temp) |

| Reactivity | High moisture sensitivity; hydrolyzes to parent acid and HCl |

| Key Feature | Trans configuration is essential for LC linearity |

Expert Insight: The trans configuration of the cyclohexyl ring is thermodynamically favored but must be strictly maintained during synthesis.[1] Isomerization to the cis form destroys the rod-like shape required for liquid crystallinity, rendering the material useless for display applications.[1]

Synthesis & Preparation (In-Situ Generation)

Due to its hydrolytic instability, this compound is frequently generated in situ from its stable acid precursor, 4-(trans-4-propylcyclohexyl)benzoic acid (CAS: 65355-29-5).

Optimized Chlorination Protocol

Objective: Convert the carboxylic acid to the acid chloride with >99% conversion to prevent unreacted acid from contaminating the final LC mixture.

Reagents:

-

Precursor: 4-(trans-4-Propylcyclohexyl)benzoic acid (1.0 eq)

-

Reagent: Thionyl Chloride (

) (1.5 - 2.0 eq) -

Catalyst: N,N-Dimethylformamide (DMF) (Catalytic, ~0.05 eq)

-

Solvent: Toluene or Dichloromethane (DCM) (Optional; neat reaction preferred for scale)

Step-by-Step Workflow:

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, drying tube (

), and addition funnel. Purge with -

Charging: Add the parent acid. If using solvent, dissolve in dry Toluene.[1]

-

Activation: Add catalytic DMF. This forms the reactive Vilsmeier-Haack intermediate, significantly accelerating the reaction.[1]

-

Addition: Dropwise add

at room temperature. Evolution of -

Reflux: Heat the mixture to reflux (70-80°C) for 2–4 hours until gas evolution ceases.

-

Isolation: Distill off excess

and solvent under reduced pressure.-

Checkpoint: The residue should be a clear to yellowish oil/solid.[1]

-

Validation: Take a small aliquot, react with methanol, and check TLC/GC for the methyl ester to confirm complete conversion.

-

Core Application: Liquid Crystal Ester Synthesis

The primary industrial application is the synthesis of Phenyl Benzoate Liquid Crystals .[1] These esters are fundamental components of TFT-LCD mixtures, providing the necessary dielectric anisotropy and clearing point adjustments.[1]

Reaction Mechanism: Schotten-Baumann Esterification

The acid chloride reacts with a para-substituted phenol (e.g., 4-ethoxyphenol, 4-propylphenol) in the presence of a base.[1]

Reaction Scheme:

Detailed Synthetic Protocol

Target: Synthesis of 4-Ethoxyphenyl 4-(trans-4-propylcyclohexyl)benzoate .

-

Dissolution: Dissolve 1.0 eq of 4-ethoxyphenol in dry Pyridine (acts as solvent and acid scavenger). Alternatively, use DCM with Triethylamine (

).[1] -

Cooling: Cool the phenol solution to 0–5°C. Exothermic control is vital to prevent side reactions (e.g., color formation).

-

Acylation: Dissolve the freshly prepared 4-(trans-4-propylcyclohexyl)benzoyl chloride in minimal dry DCM. Add this solution dropwise to the phenol mixture.[1]

-

Aging: Allow to warm to room temperature and stir for 4–6 hours.

-

Quench & Workup:

-

Purification (Crucial for LCs):

Process Visualization

The following diagram illustrates the critical pathway from the stable acid precursor to the final Liquid Crystal monomer.

Caption: Synthesis workflow converting the stable acid precursor into the reactive chloride intermediate, followed by coupling to form the active liquid crystal mesogen.

Secondary Applications

Polymer Modification (Vertical Alignment)

In advanced display technologies (VA-LCD), the alignment of liquid crystals is controlled by the surface chemistry of the polyimide alignment layer.[1]

-

Mechanism: The acid chloride can be reacted with hydroxyl-functionalized polymers (e.g., polyvinyl phenol derivatives) or amine-terminated side chains.[1]

-

Effect: The rigid 4-(trans-4-propylcyclohexyl)phenyl moiety acts as a vertical "anchor," forcing the bulk LC molecules to align perpendicular to the substrate.

Chemical Intermediates (Reduction)

The chloride can be reduced to the corresponding aldehyde (4-(trans-4-propylcyclohexyl)benzaldehyde) using Lithium Tri-t-butoxyaluminum Hydride (LTBA) or Rosenmund reduction.[1]

-

Utility: The aldehyde is a gateway to alkenyl liquid crystals (via Wittig reaction), which are essential for high-speed switching displays due to their lower rotational viscosity.[1]

Handling, Stability, and Safety

Moisture Sensitivity[1]

-

Hazard: Hydrolyzes rapidly upon contact with atmospheric moisture to release corrosive Hydrogen Chloride (

) gas.[1] -

Storage: Must be stored under inert atmosphere (

or Argon) in tightly sealed containers. If solid, store in a desiccator.[1] -

Shelf Life: Best used immediately after generation.[1] Long-term storage can lead to degradation back to the acid.[1]

Safety Protocol

-

PPE: Full chemical resistant gloves (Nitrile/Neoprene), safety goggles, and lab coat.[1]

-

Ventilation: All operations involving the chloride or thionyl chloride must be performed in a functioning fume hood.[1]

-

Spill Control: Neutralize spills with Sodium Bicarbonate (

) or Lime before disposal.[1] Do not add water directly to the concentrated chloride.[1]

References

-

Fluorochem. 4-Propylphenyl 4-(trans-4-propylcyclohexyl)benzoate Product Data. (Lists the ester derivative and confirms the structural series).

-

EPA (United States Environmental Protection Agency). Benzoic acid, 4-(trans-4-propylcyclohexyl)-, 4-propylphenyl ester - Substance Details.[1] (Provides CAS 72928-02-0 for the ester and validates the chemical identity).

-

Benrite Chemical. 4-(trans-4'-n-Pentylcyclohexyl)benzoic acid chloride Product Page. (References the homologous pentyl series, confirming the industrial availability of these acid chlorides).

-

ChemicalBook. Benzoyl chloride: Application, synthesis and toxicity. (General protocol for benzoyl chloride synthesis and reactivity).

-

Arborpharm. 4-(trans-4-Propylcyclohexyl)benzoic Acid Product Info. (Details the parent acid CAS 65355-29-5 and its use in ester LC synthesis).

Sources

Navigating Stereochemistry: A Technical Guide to the Cis and Trans Isomers of 4-Propylcyclohexyl Benzoyl Chloride

Abstract

In the landscape of drug development and materials science, the spatial arrangement of atoms within a molecule—its stereochemistry—is a critical determinant of its function and properties. This guide provides an in-depth exploration of the cis and trans isomers of 4-propylcyclohexyl benzoyl chloride, a representative 1,4-disubstituted cyclohexane derivative. We will delve into the fundamental principles of conformational analysis, spectroscopic differentiation, and the profound impact of stereoisomerism on chemical reactivity and potential biological activity. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of these stereochemical nuances.

Introduction: The Significance of Stereoisomerism in Substituted Cyclohexanes

Stereoisomers are compounds that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.[1] For cyclic molecules like cyclohexane derivatives, this isomerism often manifests as cis-trans (or geometric) isomerism. The cyclohexane ring is not a planar hexagon; it predominantly adopts a puckered "chair" conformation to minimize angle and torsional strain.[2] In this conformation, substituents can occupy two distinct positions: axial (parallel to the main axis of the ring) or equatorial (pointing away from the ring's equator).[3]

The distinction between cis and trans isomers in a 1,4-disubstituted cyclohexane like 4-propylcyclohexyl benzoyl chloride is defined by the relative positions of the two substituents. In the cis isomer, one substituent is in an axial position while the other is equatorial. In the trans isomer, both substituents are either axial or both are equatorial.[4] This seemingly subtle difference has profound implications for the molecule's stability, reactivity, and interaction with biological systems.[5][6][7] In drug design, for instance, one stereoisomer may exhibit high therapeutic efficacy while the other could be inactive or even toxic.[1][8]

Synthesis and Stereochemical Control

The synthesis of a specific isomer of 4-propylcyclohexyl benzoyl chloride begins with the corresponding cis or trans isomer of 4-propylcyclohexanecarboxylic acid. The stereochemistry of this precursor is crucial and can often be controlled during its synthesis. For example, the catalytic reduction of 4-propylbenzoic acid can yield a mixture of cis and trans 4-propylcyclohexanecarboxylic acid, with the ratio of isomers being influenced by the reaction conditions.[9] The thermodynamically more stable trans isomer, where the bulky propyl group can occupy an equatorial position, is often the favored product under equilibrium conditions.[9]

Once the desired isomer of the carboxylic acid is isolated, it can be converted to the highly reactive acyl chloride. A common and effective method for this transformation is the reaction with thionyl chloride (SOCl₂), often in the presence of a small amount of a catalyst like N,N-dimethylformamide (DMF) or a base like pyridine to neutralize the HCl byproduct.[10][11][12] This reaction proceeds by converting the carboxylic acid's hydroxyl group into a better leaving group, which is then displaced by a chloride ion.[11] It is essential to perform this reaction under anhydrous conditions, as acyl chlorides are readily hydrolyzed by water back to the carboxylic acid.[13]

Key Reaction: Carboxylic Acid to Acyl Chloride

Where R is the 4-propylcyclohexyl group.

Conformational Analysis and Structural Elucidation

The key to understanding the differences between the cis and trans isomers lies in their preferred chair conformations. The bulky propyl group has a strong preference for the more stable equatorial position to avoid steric hindrance with axial hydrogens on the same side of the ring (1,3-diaxial interactions).[14]

-

Trans Isomer: The most stable conformation of the trans isomer has both the propyl group and the benzoyl chloride group in equatorial positions (di-equatorial). This arrangement minimizes steric strain, making it the thermodynamically favored isomer.[2]

-

Cis Isomer: The cis isomer exists as an equilibrium of two chair conformations that are of equal energy. In each, one substituent is axial and the other is equatorial (axial-equatorial and equatorial-axial).[4]

These conformational differences give rise to distinct spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.[15]

Spectroscopic Differentiation: ¹H NMR

Proton NMR (¹H NMR) is a powerful tool for distinguishing between cis and trans isomers of substituted cyclohexanes. The chemical shift and, more importantly, the coupling constants of the protons attached to the carbons bearing the substituents (the C1 and C4 protons) are highly informative.

-

Trans Isomer (di-equatorial): The protons at C1 and C4 are in axial positions. An axial proton will have a large coupling constant (J-value) with its neighboring axial protons, typically in the range of 10-13 Hz. This is referred to as an axial-axial (Jₐₐ) coupling.[15]

-

Cis Isomer (axial-equatorial): The proton on the carbon with the equatorial substituent will be axial, and the proton on the carbon with the axial substituent will be equatorial. This leads to smaller axial-equatorial (Jₐₑ) and equatorial-equatorial (Jₑₑ) couplings, generally in the range of 2-5 Hz.[15]

The observation of a large coupling constant for the C1 and C4 protons is a strong indicator of the trans isomer.[15]

Table 1: Predicted Key ¹H NMR Spectral Data for Cis and Trans 4-Propylcyclohexyl Benzoyl Chloride Isomers (based on analogous compounds)

| Proton | Predicted Chemical Shift (ppm) - Cis Isomer | Predicted Chemical Shift (ppm) - Trans Isomer | Key Distinguishing Features |

| H-1 (CH-COCl) | Higher field (more shielded) | Lower field (less shielded) | The chemical shift is influenced by the axial/equatorial position. |

| H-4 (CH-Propyl) | Varies based on conformation | Varies based on conformation | The coupling patterns are more diagnostic than the chemical shifts. |

| Coupling Constants (H-1) | Small J-values (2-5 Hz) | Large J-values (10-13 Hz) | Reflects axial-equatorial and equatorial-equatorial couplings in the cis isomer versus axial-axial coupling in the trans isomer. |

Note: Actual chemical shifts can vary depending on the solvent and other factors.

Visualization of Chair Conformations

The following diagrams illustrate the most stable chair conformations of the cis and trans isomers.

Caption: Chair conformation of the cis-isomer.

Caption: Most stable chair conformation of the trans-isomer.

Experimental Protocols: Separation and Characterization

The separation of cis and trans isomers is typically achieved using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a particularly effective method.

HPLC-Based Isomer Separation

Principle: The separation is based on the differential partitioning of the isomers between a stationary phase and a mobile phase. The polarity differences between the cis and trans isomers, although potentially small, can be exploited for separation.[16]

Step-by-Step Protocol:

-

Column Selection: A normal-phase silica column or a polar-bonded phase column is often suitable for separating geometric isomers.[17]

-

Mobile Phase Preparation: A non-polar mobile phase, such as a mixture of hexane and a slightly more polar solvent like ethyl acetate or isopropanol, is typically used. The exact ratio should be optimized to achieve baseline separation.

-

Sample Preparation: Dissolve a small amount of the cis/trans mixture of 4-propylcyclohexyl benzoyl chloride in the mobile phase.

-

Injection and Elution: Inject the sample onto the HPLC system and elute with the optimized mobile phase at a constant flow rate.

-

Detection: Monitor the elution profile using a UV detector, as the benzoyl group will absorb UV light.

-

Fraction Collection: Collect the separated fractions corresponding to the two distinct peaks.

-

Analysis: Confirm the identity of the separated isomers using ¹H NMR spectroscopy as described in section 3.1.

Workflow for Isomer Separation and Identification

Sources

- 1. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ias.ac.in [ias.ac.in]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. books.rsc.org [books.rsc.org]

- 6. iipseries.org [iipseries.org]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]

- 10. Benzoyl chloride is prepared from benzoic acid by A class 11 chemistry CBSE [vedantu.com]

- 11. orgosolver.com [orgosolver.com]

- 12. vaia.com [vaia.com]

- 13. chemistrystudent.com [chemistrystudent.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

Overview of acyl chloride derivatives in mesogenic compound design

Title: Precision Synthesis of Mesogenic Architectures: The Acyl Chloride Pathway Subtitle: A Technical Guide to Modular Liquid Crystal Design for Materials and Pharmaceutical Applications

Part 1: Executive Summary & Strategic Utility

In the design of thermotropic liquid crystals (mesogens), the acyl chloride (acid chloride) functionality serves as the premier electrophilic "hinge" for constructing rigid molecular cores. While transition metal-catalyzed couplings (Suzuki, Sonogashira) build the carbon skeleton, acyl chlorides are indispensable for introducing ester and amide linkages—the polar connectors that dictate dielectric anisotropy, viscosity, and phase transition temperatures.

For researchers in materials science and drug delivery, the acyl chloride route offers three distinct advantages over alternative coupling agents (like DCC/EDC):

-

Atom Economy & Purification: It avoids the formation of difficult-to-remove urea byproducts common in carbodiimide couplings.

-

Steric Permissiveness: It drives reactions to completion even with sterically hindered phenols (common in lateral substitution for nematic range broadening).

-

Scalability: It is the standard for producing Reactive Mesogens (RMs) used in Liquid Crystal Elastomers (LCEs) for controlled drug release systems.

Part 2: Molecular Architecture & Design Logic

Mesogens are typically "rod-like" (calamitic) or "bent-core" molecules. The acyl chloride allows for a modular assembly strategy, linking a flexible alkyl tail, a rigid core, and a polarizable terminus.

Diagram 1: The Modular Assembly Logic

This diagram illustrates how acyl chlorides act as the convergence point for assembling the three critical domains of a mesogen.

Caption: Modular assembly of a calamitic mesogen. The acyl chloride (Red) activates Core B to couple with the nucleophilic Core A (Blue), forming the central rigid rod.

Part 3: Core Chemistry & Mechanisms

The formation of mesogenic esters via acyl chlorides follows a Nucleophilic Acyl Substitution mechanism. Unlike Fischer esterification, this reaction is irreversible and exothermic, requiring strict temperature control to prevent side reactions (such as polymerization in reactive mesogens).

Mechanism: Base-Promoted Esterification

The reaction requires a non-nucleophilic base (Pyridine or Triethylamine) to scavenge the HCl byproduct.[1][2]

-

Activation: The base may form a transient acyl-ammonium/pyridinium species (highly electrophilic).

-

Attack: The phenol/alcohol nucleophile attacks the carbonyl carbon.

-

Elimination: Chloride is expelled, and the base neutralizes the proton.

Critical Decision Point: Catalyst Selection

-

Standard: Pyridine (Solvent & Base).[2]

-

High-Speed/Steric Bulk: 4-Dimethylaminopyridine (DMAP). DMAP acts as a "hyper-nucleophilic" transfer catalyst, increasing rates by

times.

Part 4: Experimental Protocols

Protocol A: Synthesis of a Phenyl Benzoate Mesogen (Standard Calamitic)

Target: Synthesis of 4-octyloxyphenyl-4'-cyanobenzoate. Context: High-purity synthesis for phase transition characterization.

Reagents:

-

4-Cyanobenzoyl chloride (1.05 eq)

-

4-Octyloxyphenol (1.0 eq)

-

Triethylamine (TEA) (1.2 eq) or Pyridine

-

Dichloromethane (DCM) (Anhydrous)[3]

-

DMAP (Catalytic, 5 mol%)

Step-by-Step Workflow:

-

Preparation (Inert Loop): Flame-dry a 3-neck round-bottom flask. Purge with

. Add 4-octyloxyphenol and DCM. -

Base Addition: Add TEA and DMAP. Cool the mixture to 0°C using an ice bath. Explanation: Cooling controls the exotherm and prevents potential side reactions of the cyano group.

-

Acyl Chloride Addition: Dissolve 4-cyanobenzoyl chloride in minimal DCM. Add dropwise over 30 minutes.

-

Self-Validating Check: The solution should become cloudy immediately as triethylamine hydrochloride (TEA·HCl) precipitates. If no precipitate forms, reagents may be wet (hydrolysis).

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Monitoring: Check TLC (Hexane:Ethyl Acetate 8:2). The limiting reagent (phenol) spot must disappear.

-

-

Workup (The "Purity" Step):

-

Filter off the precipitated TEA·HCl salts.

-

Wash filtrate with 1M HCl (removes unreacted amine/DMAP).

-

Wash with 1M NaOH (removes unreacted phenol and acid).

-

Wash with Brine, dry over

.

-

-

Purification: Recrystallize from Ethanol or Acetonitrile. Mesogens require >99.5% purity; column chromatography is often insufficient for removing trace ions that affect LC switching.

Protocol B: Synthesis of Reactive Mesogens (Acrylates)

Target: Synthesis of a polymerizable LC monomer (e.g., RM257 analogue). Context: Used for LCEs and 3D-printed scaffolds.

Critical Modification: Acryloyl chloride is highly unstable and prone to spontaneous polymerization.

-

Inhibitor: Add BHT (Butylated hydroxytoluene) or Hydroquinone (200 ppm) to the reaction vessel.

-

Temperature: Maintain reaction strictly at -5°C to 0°C . Do not heat.

-

Light: Wrap the flask in aluminum foil to prevent photo-initiated polymerization.

Part 5: Process Control & Visualization

Diagram 2: The Synthetic Workflow & Checkpoints

This diagram outlines the operational flow, highlighting critical "Stop/Go" decision points.

Caption: Operational workflow for acyl chloride coupling. Diamond nodes indicate self-validating checkpoints to ensure reaction integrity.

Part 6: Comparative Data & Troubleshooting

Table 1: Comparison of Coupling Strategies for Mesogens

| Feature | Acyl Chloride Method | Carbodiimide (DCC/EDC) | Fischer Esterification |

| Reactivity | High (Instantaneous) | Moderate | Low (Equilibrium limited) |

| Byproducts | HCl (Gas/Salt) | Urea (Insoluble solid) | Water |

| Purification | Easy (Wash/Recrystallize) | Difficult (Urea traces) | Moderate (Azeotropic removal) |

| Steric Bulk | Excellent for hindered phenols | Poor | Poor |

| Atom Economy | Moderate (Cl waste) | Poor (High MW waste) | High |

| Suitability | Standard for LCs | Bio-conjugation | Simple alkyl esters only |

Troubleshooting Guide:

-

Problem: Product is an oil, not a solid.

-

Cause: Trace impurities (often unreacted phenol) depress the melting point.

-

Solution: Perform a "short path" column chromatography (Silica gel, DCM) before recrystallization.

-

-

Problem: Low Yield.

-

Cause: Hydrolysis of acyl chloride prior to addition.

-

Solution: Distill acyl chloride (or thionyl chloride activation of acid) immediately before use.

-

Part 7: References

-

BenchChem. (2025).[2][3][4] Synthesis of Esters from Acyl Chlorides and Halide Under Solid-Liquid Phase Transfer Catalysis. Link

-

Organic Chemistry Portal. (2009). Acryloyl Chloride: An Excellent Substrate for Cross-Metathesis. Org. Lett., 11, 5446-5448.[5] Link

-

ChemGuide. (2024). Making esters using acyl chlorides (acid chlorides).[2][6][7][8][9][10] Link

-

Google Patents. (2004). Method for purifying acid chlorides (US6727384B1). Link

-

ResearchGate. (2020). Applications of Bent-Core Mesogens. Link

Sources

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Acryloyl Chloride: An Excellent Substrate for Cross-Metathesis. A One-Pot Sequence for the Synthesis of Substituted α,β-Unsaturated Carbonyl Derivatives [organic-chemistry.org]

- 6. Acyl chloride [yufenggp.com]

- 7. tandfonline.com [tandfonline.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chemistrysteps.com [chemistrysteps.com]

Methodological & Application

Application Note: Esterification Procedures for 4-(trans-4-Propylcyclohexyl)benzoyl Chloride in Liquid Crystal Synthesis

Strategic Overview & Mechanistic Rationale

The synthesis of high-performance nematic liquid crystals (LCs) relies heavily on the precise assembly of mesogenic cores. 4-(trans-4-Propylcyclohexyl)benzoyl chloride , derived from its corresponding benzoic acid precursor (CAS 65355-29-5), is a premier intermediate in this domain. The molecular architecture of this compound—comprising a rigid trans-cyclohexyl ring, a benzene ring, and a highly reactive acyl chloride group—imparts exceptional optical anisotropy and dielectric properties to the final esterified LC materials[1].

While direct esterification of the precursor acid using coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) is viable[2], it generates dicyclohexylurea (DCU) as a byproduct. DCU is notoriously difficult to separate from highly non-polar liquid crystal matrices and acts as a dopant that depresses the nematic-to-isotropic phase transition temperature (

To overcome the poor nucleophilicity of phenols, this protocol employs a modified Schotten-Baumann approach in an anhydrous organic phase, utilizing 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst and Triethylamine (TEA) as an acid scavenger. DMAP attacks the acid chloride to form a highly electrophilic acylpyridinium intermediate, significantly lowering the activation energy for phenoxide attack.

Fig 1: DMAP-catalyzed esterification mechanism for liquid crystal mesogen synthesis.

Experimental Workflow

The following workflow outlines the critical stages of the synthesis, designed to maintain the structural integrity of the mesogen while maximizing yield.

Fig 2: Step-by-step synthetic workflow for the esterification of mesogenic acid chlorides.

Self-Validating Protocol: Esterification with 4-Fluorophenol

This methodology is engineered as a self-validating system; observable physical changes at each step confirm the chemical causality and progression of the reaction.

Materials Required:

-

4-(trans-4-Propylcyclohexyl)benzoyl chloride (1.0 eq, ~10 mmol)

-

4-Fluorophenol (1.05 eq, ~10.5 mmol)

-

Triethylamine (TEA) (1.5 eq, ~15 mmol)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq, ~1.0 mmol)

-

Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

-

Preparation of the Anhydrous Environment :

-

Action: Purge a flame-dried 250 mL round-bottom flask with ultra-high purity Nitrogen (

). Add 4-fluorophenol, DMAP, and anhydrous DCM. Stir until completely dissolved. -

Causality: Moisture must be rigorously excluded to prevent the competitive hydrolysis of the acid chloride back to its benzoic acid form[2].

-

-

Addition of the Acid Scavenger :

-

Action: Inject TEA into the reaction mixture and cool the flask to 0 °C using an ice-water bath.

-

-

Acylation Reaction (The Self-Validation Checkpoint) :

-

Action: Dissolve the 4-(trans-4-propylcyclohexyl)benzoyl chloride in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes.

-

Validation: Upon addition, the clear solution will rapidly transition into a cloudy suspension. This dense white precipitate is Triethylamine hydrochloride (TEA·HCl). Its formation is a direct, visual confirmation that the acyl substitution is proceeding and the HCl byproduct is being successfully scavenged.

-

-

Maturation :

-

Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours under

. Monitor via TLC (Hexane:Ethyl Acetate 9:1) until the acid chloride spot is consumed.

-

-

Aqueous Workup :

-

Action: Quench the reaction by adding 20 mL of deionized water. Transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove DMAP and residual TEA, followed by Saturated

(2 x 20 mL). -

Validation: Test the pH of the aqueous layer after the

wash. A pH > 7 validates the complete neutralization and removal of any unreacted acid chloride (which hydrolyzes to the acid) and residual HCl.

-

-

Purification & Isolation :

-

Action: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. Purify the crude solid by recrystallization from hot absolute ethanol or a hexane/ethanol mixture. -

Causality: For liquid crystal applications, chromatographic purity is insufficient. Recrystallization is mandatory to achieve >99.9% purity, as trace organic impurities disrupt the crystalline lattice and severely degrade the dielectric anisotropy of the final display material[1].

-

Quantitative Data: Phase Transition Profiles

The efficacy of the esterification directly dictates the thermal stability of the resulting mesophases. Below is a comparative summary of typical quantitative data obtained when 4-(trans-4-Propylcyclohexyl)benzoyl chloride is esterified with various phenolic derivatives.

| Mesogen Ester Derivative | Phenol Reactant | Typical Yield (%) | Phase Sequence (°C) * | Dielectric Anisotropy ( |

| 4-Fluorophenyl 4-(trans-4-propylcyclohexyl)benzoate | 4-Fluorophenol | 85 - 88% | Cr 55 N 110 I | Positive (+ve) |

| 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate | 4-Cyanophenol | 80 - 84% | Cr 62 N 135 I | Strongly Positive |

| 4-Methoxyphenyl 4-(trans-4-propylcyclohexyl)benzoate | 4-Methoxyphenol | 78 - 82% | Cr 48 N 102 I | Weakly Negative |

* Phase Sequence Key: Cr = Crystalline Solid, N = Nematic Liquid Crystal, I = Isotropic Liquid. The sharp transition temperatures serve as the ultimate quality control metric for the synthesized batch.

References

- CAS. 65355-29-5 4-(trans-4-Propylcyclohexyl)

- DE4333837B4 - 4-fluorobenzenes and their use in liquid-crystal mixtures Source: Google Patents URL

- WO1996011897A1 - Difluoroxymethane derivative and liquid crystal composition Source: Google Patents URL

Sources

Catalytic Strategies for Coupling 4-(trans-4-Propylcyclohexyl)benzoyl Chloride with Phenols

Application Note: AN-LC-2026-04

High-Fidelity Synthesis of Liquid Crystal Esters

Executive Summary

This guide details the catalytic protocols for the esterification of 4-(trans-4-propylcyclohexyl)benzoyl chloride (PCH-COCl) with various phenolic substrates. This reaction is a critical step in synthesizing nematic liquid crystals (LCs). The primary challenge is not merely chemical conversion, but maintaining the geometric integrity of the trans-cyclohexyl moiety, which is essential for the mesophase stability (clearing point) of the final material.

We present two validated workflows:

-

Homogeneous Nucleophilic Catalysis (DMAP/TEA): For high-value, milligram-to-gram scale synthesis requiring maximum purity.

-

Biphasic Phase Transfer Catalysis (PTC): For "green," scalable production with simplified workup.

Mechanistic Insight & Catalyst Selection

The Challenge of the Trans-Cyclohexyl Group

The 4-(trans-4-propylcyclohexyl) moiety acts as the "rigid core" of the liquid crystal. The trans isomer (equatorial-equatorial) extends the molecular length, favoring the nematic phase. The cis isomer (axial-equatorial) introduces a "kink," destroying liquid crystallinity.

-

Risk: While the acid chloride is generally configurationally stable, prolonged exposure to high temperatures or strong Lewis acids can promote isomerization or hydrolysis.

-

Solution: Fast, kinetic control using hyper-nucleophilic catalysts at low temperatures.

Nucleophilic Catalysis (DMAP)

For sterically hindered phenols or electron-deficient phenols (common in LC design, e.g., fluorophenols), standard base catalysis (Pyridine) is often too slow. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, not just a base.

Mechanism:

-

DMAP attacks the carbonyl of PCH-COCl, displacing the chloride.

-

This forms a highly reactive N-acylpyridinium salt .

-

The phenol attacks this intermediate much faster than it would the free acid chloride.

-

TEA (Triethylamine) acts as the auxiliary base to scavenge the proton.

Phase Transfer Catalysis (PTC)

In a biphasic system (DCM/Water), the phenoxide ion is generated in the aqueous phase by NaOH. A quaternary ammonium salt (e.g., TBAB) transports the phenoxide into the organic phase as a tight ion pair, where it reacts rapidly with PCH-COCl. This method minimizes hydrolysis of the acid chloride by keeping it sequestered in the organic layer until the reaction event.

Visualization: Catalytic Pathways

Figure 1: Comparison of DMAP-mediated nucleophilic catalysis (top) and Phase Transfer Catalysis (bottom).

Catalyst Selection Matrix

| Parameter | DMAP / TEA (Homogeneous) | TBAB / NaOH (Biphasic PTC) | Pyridine (Solvent/Base) |

| Reaction Rate | Very Fast (< 30 min) | Fast (< 1 hr) | Slow (Hours to Overnight) |

| Steric Tolerance | Excellent (Best for bulky phenols) | Good | Poor |

| Purity Profile | High (Minimal hydrolysis) | Good (Some hydrolysis possible) | Moderate (Trapped salts) |

| Workup | Acid wash required to remove amines | Simple phase separation | Distillation/Acid wash |

| Moisture Sensitivity | High (Requires anhydrous solvents) | Low (Water is part of the system) | High |

| Recommended Use | R&D, Complex Phenols, Fluorinated LCs | Kg-Scale, Simple Phenols | Legacy protocols only |

Experimental Protocols

Protocol A: High-Fidelity Homogeneous Coupling (DMAP Method)

Best for: Small scale (1g - 50g), fluorinated phenols, or when anhydrous conditions are easily maintained.

Reagents:

-

4-(trans-4-Propylcyclohexyl)benzoyl chloride (1.0 equiv)

-

Phenolic derivative (1.05 equiv)

-

Dichloromethane (DCM) (Anhydrous, 10 mL/g)

-

Triethylamine (TEA) (1.2 equiv)

-

DMAP (0.1 equiv)

Step-by-Step:

-

Setup: Flame-dry a 3-neck round bottom flask under Nitrogen flow.

-

Dissolution: Charge the flask with the Phenol, TEA, and DMAP in anhydrous DCM. Cool to 0°C using an ice bath.

-

Addition: Dissolve the Acid Chloride in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 15 minutes. Reasoning: Exothermic control prevents thermal isomerization.

-

Reaction: Allow to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.

-

Monitoring: Check TLC (Hexane/Ethyl Acetate 8:2). The acid chloride spot (high Rf) should disappear.

-

Quench & Workup:

-

Wash organic layer with 1M HCl (removes TEA/DMAP).

-

Wash with Sat. NaHCO3 (removes unreacted acid/phenol).

-

Wash with Brine, dry over MgSO4, and concentrate.

-

-

Purification: Recrystallization from Ethanol/Hexane is preferred over column chromatography for LCs to ensure high purity (>99.5%).

Protocol B: Scalable Phase Transfer Coupling (PTC Method)

Best for: Large scale (>50g), robust phenols, cost-sensitive production.

Reagents:

-

4-(trans-4-Propylcyclohexyl)benzoyl chloride (1.0 equiv) in DCM.

-

Phenol (1.0 equiv) in DCM.

-

Sodium Hydroxide (NaOH) (1.5 equiv, dissolved in water - 10% w/v).

-

Tetrabutylammonium Bromide (TBAB) (0.05 equiv).

Step-by-Step:

-

Biphasic Setup: In a reactor, combine the solution of Phenol in DCM and the aqueous NaOH solution. Stir vigorously.

-

Catalyst Addition: Add solid TBAB. Stir for 5 minutes to allow ion-pair formation.

-

Acylation: Add the solution of Acid Chloride in DCM dropwise while maintaining the temperature at <10°C .

-

Note: Vigorous stirring is critical here to maximize the interfacial surface area.

-

-

Reaction: Stir at RT for 2 hours.

-

Separation: Stop stirring. The layers should separate rapidly. Drain the organic (bottom) layer.

-

Polishing: Wash the organic layer once with water. Concentrate and recrystallize.

Validation & Quality Control (Self-Validating Systems)

To ensure the protocol worked and the trans-configuration is intact, use these checkpoints:

1H-NMR Validation (The "Trans" Check)

The stereochemistry of the cyclohexane ring is visible in the NMR spectrum.

-

Target Signal: Look for the methine proton (CH) attached to the ester linkage (or the aromatic ring in this specific precursor).

-

Trans-Isomer: Appears as a triplet of triplets (tt) with a large coupling constant (

) due to diaxial coupling ( -

Cis-Isomer (Impurity): Appears as a broad singlet or narrow multiplet (

) due to equatorial-axial/equatorial-equatorial coupling. -

Acceptance Criteria: Cis isomer integration should be < 0.5%.

HPLC Purity

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water gradient.

-

Detection: UV at 254 nm.

-

Note: The acid chloride hydrolyzes to the carboxylic acid on the column if not fully reacted; ensure the sample is quenched with methanol before injection if checking conversion.

Workflow Decision Tree

Figure 2: Decision tree for selecting the optimal catalytic protocol based on scale and substrate complexity.

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard Schotten-Baumann and acid chloride protocols).[1]

-

Hofle, G.; Steglich, W.; Vorbruggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angew.[2][3] Chem. Int. Ed. Engl.1978 , 17, 569-583. (Foundational paper on DMAP mechanism).

- Kelly, S. M. "Liquid Crystals: Chemistry and Structure-Property Relationships." in Photochem. Photobiol. Sci. (General context on Trans-cyclohexyl importance in LCs).

-

Reinhard, E. "Phase transfer catalysed esterification of phenols with aliphatic acid chlorides." ResearchGate, 2006. (Validation of PTC for phenolic esters).

-